N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-Dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine-based compound featuring a dimethylamine substituent at position 2 and a piperazine ring at position 4 of the pyrimidine core. The piperazine moiety is further substituted with a 3-methylpyrazine group.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between pyrimidine precursors and functionalized piperazines, similar to methods described for related compounds (e.g., GP1 in ).
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)22-10-8-21(9-11-22)13-4-5-18-15(19-13)20(2)3/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIRSKIGQSNYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyrimidine Core Synthesis
4-Chloropyrimidin-2-amine derivatives serve as the foundational scaffold. In a representative protocol, 4,6-dichloropyrimidine is reacted with dimethylamine under basic conditions to yield N,N-dimethyl-4-chloropyrimidin-2-amine. This intermediate retains a reactive chlorine atom at the 4-position, enabling subsequent nucleophilic substitution with piperazine derivatives.
3-Methylpyrazin-2-yl Piperazine Preparation
The piperazine component is synthesized via cyclization or functionalization of pre-existing piperazine rings. For example, 1-(3-methylpyrazin-2-yl)piperazine can be prepared by reacting 2-chloro-3-methylpyrazine with anhydrous piperazine in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. The reaction typically achieves 70–85% yield after recrystallization from ethanol.
Nucleophilic Displacement Reactions
The most common method for assembling the target compound involves displacing the chlorine atom on the pyrimidine core with the pre-synthesized piperazine derivative.
Reaction Conditions
In a standardized procedure, N,N-dimethyl-4-chloropyrimidin-2-amine (1.0 equiv) is combined with 1-(3-methylpyrazin-2-yl)piperazine (1.2 equiv) in isopropanol containing N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The mixture is refluxed for 12–18 hours, followed by cooling to precipitate the product. For non-precipitating reactions, solvent removal under vacuum and purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound.
Table 1: Representative Displacement Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Isopropanol | |
| Base | DIPEA | |
| Temperature | Reflux (82°C) | |
| Reaction Time | 12–18 hours | |
| Yield | 65–78% |
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction times while maintaining yield efficiency.
Optimized Protocol
A mixture of N,N-dimethyl-4-chloropyrimidin-2-amine (1.0 equiv), 1-(3-methylpyrazin-2-yl)piperazine (1.1 equiv), and potassium carbonate (2.5 equiv) in acetonitrile is subjected to microwave heating at 150°C for 30 minutes. This method achieves comparable yields (68–72%) to conventional heating but reduces the reaction time by 95%.
Piperazine Functionalization Strategies
Alternative routes focus on late-stage modification of pre-assembled pyrimidine-piperazine hybrids.
Reductive Amination
A patent-pending approach reacts 4-(piperazin-1-yl)pyrimidin-2-amine with 3-methylpyrazine-2-carbaldehyde in the presence of sodium cyanoborohydride. While this method avoids halogenated intermediates, yields remain modest (45–55%) due to competing over-alkylation.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
-
1H NMR (DMSO-d6) : δ 8.32 (s, 1H, pyrazine-H), 7.98 (d, J = 5.1 Hz, 1H, pyrimidine-H), 6.72 (d, J = 5.1 Hz, 1H, pyrimidine-H), 3.85–3.78 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 2.94 (s, 6H, N(CH3)2), 2.49 (s, 3H, pyrazine-CH3).
-
HPLC Purity : >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Challenges and Optimization Opportunities
Key limitations include:
-
Low Solubility : The target compound’s poor aqueous solubility complicates purification.
-
Regioselectivity : Competing substitution at pyrimidine positions 4 vs. 6 necessitates careful stoichiometric control.
-
Piperazine Stability : Prolonged heating risks piperazine ring degradation, particularly in acidic conditions.
Recent advances suggest room-temperature ionic liquid solvents could enhance reaction rates and yields while mitigating decomposition .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H21N7
- Molecular Weight : 297.37 g/mol
- IUPAC Name : N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
This compound features a pyrimidine ring substituted with a piperazine moiety and a methylpyrazine group, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
Pharmacology
The compound has been explored for its pharmacological properties, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Applications
- Enzyme Inhibition Studies : The compound has been used to evaluate the inhibition of enzymes such as glucokinase, which plays a crucial role in glucose metabolism.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to this compound. These compounds can exhibit significant activity against various bacterial strains.
Findings
In vitro studies have demonstrated that certain derivatives possess substantial antibacterial properties, making them potential candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Comparisons :
- Antimicrobial Potential: The target compound’s piperazine-pyrazine scaffold resembles UDO/UDD (), which inhibit CYP51 in Trypanosoma cruzi. Piperazine derivatives are known to enhance metabolic stability in vivo .
- Kinase Selectivity: Pyrimidin-2-amine cores are common in CDK4/6 inhibitors (). The dimethyl group in the target compound may reduce off-target effects compared to morpholino or thiazole-containing analogs (e.g., Compound 9, ) .
Key Insights :
Biological Activity
N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dimethylamino group and a piperazine moiety linked to a 3-methylpyrazine. This unique structure contributes to its pharmacological properties.
Target Enzymes
The primary target of this compound is glucokinase, an enzyme critical for glucose metabolism. It acts as a partial activator of glucokinase, influencing the glycolysis pathway and enhancing glucose utilization in tissues.
Biochemical Pathways
By activating glucokinase, this compound promotes glucose metabolism, which may have implications in managing conditions like diabetes. Its action can be modulated by environmental factors such as glucose concentration.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine and piperazine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis (MTB), with minimal inhibitory concentrations (MIC) reported below 0.016 μg/mL for certain derivatives .
Cytotoxicity and Safety Profile
In vitro studies suggest that while exhibiting antimicrobial activity, these compounds also maintain a favorable safety index. For example, one derivative demonstrated low hERG cardiac toxicity and acceptable oral pharmacokinetic profiles, indicating potential for clinical application .
Case Studies
Case Study 1: Antitubercular Activity
A series of compounds based on the structure of this compound were synthesized and tested against drug-sensitive and multidrug-resistant strains of MTB. The results indicated strong antitubercular activity with some compounds achieving MIC values comparable to existing treatments .
Case Study 2: Antioxidant Properties
Another study evaluated the antioxidant capabilities of similar pyrazine derivatives. The findings revealed significant free radical scavenging activity, suggesting that these compounds might contribute to cellular protection against oxidative stress .
Research Findings Summary
| Aspect | Details |
|---|---|
| Target Enzyme | Glucokinase |
| Biological Activities | Antimicrobial (especially against MTB), antioxidant properties |
| Cytotoxicity | Low hERG toxicity; favorable safety index |
| MIC Against MTB | < 0.016 μg/mL for certain derivatives |
| Potential Applications | Diabetes management, antitubercular therapy |
Q & A
Q. What are the key synthetic routes for N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine-pyrimidine core via nucleophilic substitution. For example, coupling 4-chloropyrimidin-2-amine with 3-methylpyrazin-2-ylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Dimethylation of the pyrimidine amine using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
- Characterization :
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 352 [M+H]⁺ for intermediates) .
- ¹H/¹³C NMR : Key signals include pyrimidine C-H (~δ 8.2 ppm), piperazine N-CH₂ (~δ 3.5 ppm), and pyrazine methyl groups (~δ 2.5 ppm) .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
- Solution Stability : Monitor degradation in PBS or DMSO over 72 hours via LC-MS .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., kinase inhibition)?
- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against PI3K/mTOR or MAP kinases, referencing structural analogs like GNE-477 .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the 3-methylpyrazine substituent influence target binding affinity?
- Structure-Activity Relationship (SAR) :
- Pyrazine vs. Pyridine : The 3-methylpyrazine group enhances π-π stacking with hydrophobic kinase pockets (e.g., p38 MAP kinase) compared to pyridine analogs .
- Methyl Group Role : Molecular docking (AutoDock Vina) shows the methyl group reduces steric clash in the ATP-binding site of CDK2 .
- Data Comparison : Analogous compounds with 4-methylpiperazine show 10-fold lower activity, highlighting the pyrazine’s specificity .
Q. How can crystallography resolve contradictions in proposed binding conformations?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to resolve ambiguities in docking predictions. For example, a 2.1 Å resolution structure revealed a flipped pyrimidine orientation compared to computational models .
- Data Conflict Example : Discrepancies in predicted vs. observed hydrogen bonding (e.g., N-H⋯O interactions in pyrazine vs. pyridine derivatives) can be clarified via crystallographic data .
Q. What strategies optimize solubility without compromising activity?
- Prodrug Design : Introduce phosphate or PEG groups at the pyrimidine N-position, as seen in analogs with improved aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for parent compound) .
- Co-solvent Systems : Use DMSO/cyclodextrin complexes (e.g., 10% w/v HP-β-CD) to enhance bioavailability in pharmacokinetic studies .
Methodological Considerations
Q. How to analyze conflicting bioactivity data across cell lines?
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. For example, upregulation of ABC transporters in resistant lines may explain IC₅₀ variability .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to differentiate significant activity trends (p < 0.05) .
Q. What computational tools predict metabolic pathways for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
